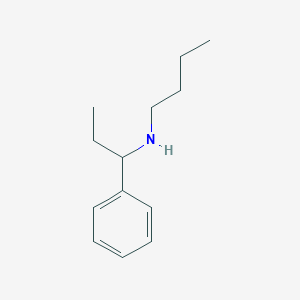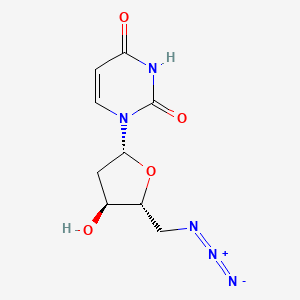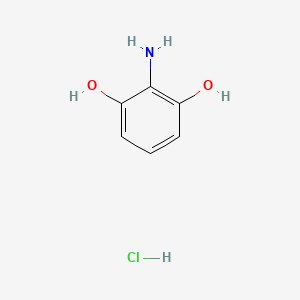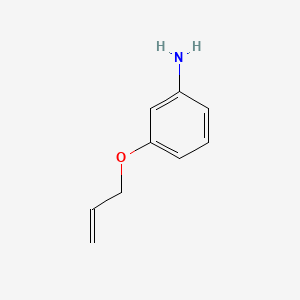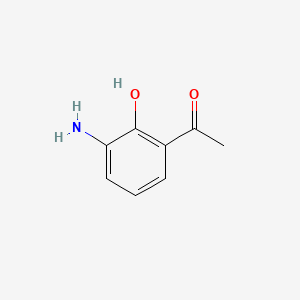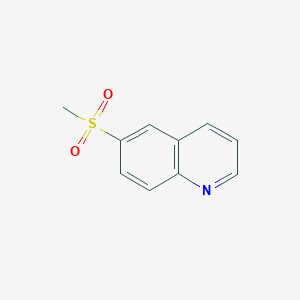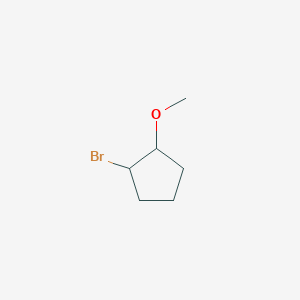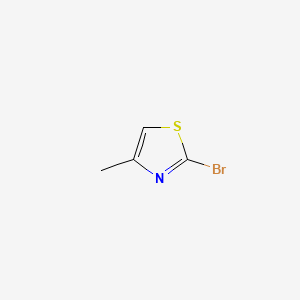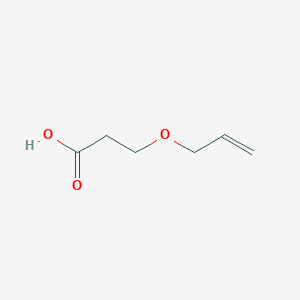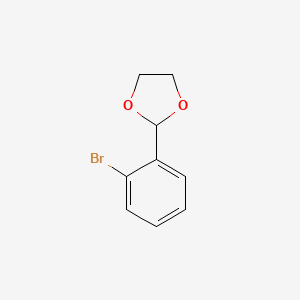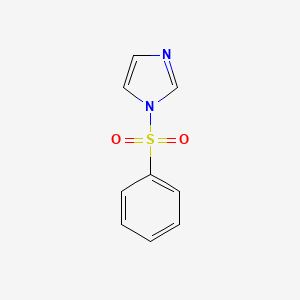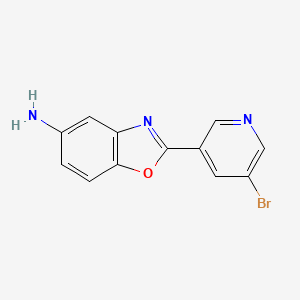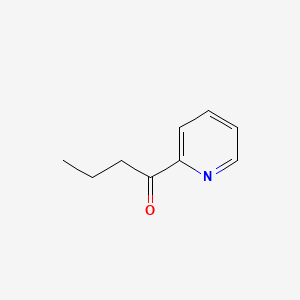![molecular formula C10H11N3S2 B1268361 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine CAS No. 299442-42-5](/img/structure/B1268361.png)
5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to "5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine", involves various strategies that leverage the unique reactivity of sulfur and nitrogen atoms within the thiadiazole ring. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches are employed to enhance selectivity, yield, purity, and pharmacokinetic activity of these compounds (Sahiba et al., 2020). These synthetic approaches aim at developing multifunctional drugs with improved activity by exploring the chemistry of thiazolidine and 1,3,4-thiadiazole derivatives for potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms, which significantly influences their chemical and biological behavior. The strategic placement of sulfur enhances the pharmacological properties of these compounds, making them suitable for probe design and drug development. The molecular framework allows for diverse therapeutic and pharmaceutical activities, which are crucial in designing next-generation drug candidates (Sahiba et al., 2020).
Chemical Reactions and Properties
Thiadiazole derivatives undergo a variety of chemical reactions, offering enormous scope in medicinal chemistry due to their reactivity towards electrophilic and nucleophilic reagents under different conditions. This reactivity pattern allows for the synthesis of a wide range of biologically active molecules, demonstrating significant antimicrobial, anti-inflammatory, and anticancer activities. The versatility of thiadiazole scaffolds is further highlighted by their ability to engage in reactions leading to novel compounds with enhanced pharmacological profiles (Makki et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antituberculosis Agents
5-Substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-thiadiazoles, including variants similar to 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine, have been identified as potent antituberculosis agents. They show outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with low toxicity in mammalian cell lines and human hepatocytes. Their selective antimycobacterial effect and non-mutagenic activity make them particularly interesting for further research in this area (Karabanovich et al., 2016).
Photosensitizers in Cancer Therapy
Compounds similar to 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine have been explored for their potential in photodynamic cancer therapy. They demonstrate good fluorescence properties and high singlet oxygen quantum yield, important for Type II photosensitization mechanisms in cancer treatment (Pişkin et al., 2020).
Antifungal Activity
Aminobenzolamide derivatives of 1,3,4-thiadiazole, structurally similar to the compound , have been found to be effective antifungal agents against Aspergillus and Candida species. These findings suggest potential applications in antifungal therapies (Mastrolorenzo et al., 2000).
Antidepressant and Anxiolytic Properties
Certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, closely related to 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine, have been shown to possess antidepressant and anxiolytic properties. These compounds could be potential candidates for treating depression and anxiety disorders (Clerici et al., 2001).
Cytotoxicity Against Cancer Cells
Derivatives of 1,3,4-thiadiazole have been evaluated for their cytotoxicity against various human cancer cell lines, showing potential as anticancer agents. This suggests the relevance of 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine in cancer research (Shi et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-7-3-2-4-8(5-7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGNLNYRCDYOLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341223 |
Source


|
| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine | |
CAS RN |
299442-42-5 |
Source


|
| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

